molecular formula C10H12O2 B8735379 (-)-(R)-3,4-dihydro-2H-1-benzopyran-2-methanol CAS No. 137590-29-5

(-)-(R)-3,4-dihydro-2H-1-benzopyran-2-methanol

Cat. No. B8735379
CAS RN: 137590-29-5
M. Wt: 164.20 g/mol
InChI Key: KDLVSGWUKFJFTL-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-(R)-3,4-dihydro-2H-1-benzopyran-2-methanol is a useful research compound. Its molecular formula is C10H12O2 and its molecular weight is 164.20 g/mol. The purity is usually 95%.
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properties

CAS RN

137590-29-5

Product Name

(-)-(R)-3,4-dihydro-2H-1-benzopyran-2-methanol

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

[(2R)-3,4-dihydro-2H-chromen-2-yl]methanol

InChI

InChI=1S/C10H12O2/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-4,9,11H,5-7H2/t9-/m1/s1

InChI Key

KDLVSGWUKFJFTL-SECBINFHSA-N

Isomeric SMILES

C1CC2=CC=CC=C2O[C@H]1CO

Canonical SMILES

C1CC2=CC=CC=C2OC1CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 4-oxochromene-2-carboxylic acid (20.0 g, 105 mmol) and Pd/C (3.0 g, w/w=10%) in AcOH (200 mL) was placed in Parr hydrogenation apparatus under H2 (50 psi) and stirred for 25 h at rt. It was then filtered and concentrated. The residue was suspended in water (300 mL), stirred for 10 min, filtered and dried to give 3,4-dihydro-2H-chromene-2-carboxylic acid (13.5 g, 72%) as a white solid. BH3 (57 mL, 114 mmol, 2.0 M in THF) was added slowly to a solution of this carboxylic acid in THF (120 mL) at 0° C. The reaction mixture was then warmed to rt and stirred for 5 h at this temperature. THF/H2O (30 mL, 1:1) was added drop wise while keeping the temperature between 0-5° C. and stirred for 20 min. K2CO3 (26.0 g, 189 mmol) was added and the reaction was vigorously stirred for 30 min. The THF layer was separated and concentrated to give the title compound (11.0 g, 89%) as a brown oil. 1H NMR (400 MHz, CDCl3): δ 7.10-7.03 (m, 2H), 6.86-6.81 (m, 2H), 4.14-4.08 (m, 1H), 3.85-3.68 (m, 2H), 2.92-2.84 (m, 1H), 2.80-2.73 (m, 1H), 1.98-1.92 (m, 1H), 1.90-1.79 (m, 1H). LCMS: 165 (M+1)+
Quantity
30 mL
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26 g
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120 mL
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Yield
89%

Synthesis routes and methods II

Procedure details

Chroman-2-carboxylic acid (4.3 g, 24 mmol) in THF (70 mL) was combined with 1M LAH in THF (30 mL, 30 mmol) and stirred at room temperature for 2 h. The reaction mixture was quenched with water and then stirred for 2 hours. The THF solution was decanted from the solid, which was washed with fresh THF. The combined THF solution was dried (Na2SO4) and evaporated in vacuo to yield chroman-2-yl-methanol as an oil.
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4.3 g
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70 mL
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30 mL
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